molecular formula C17H18FNO4S2 B2454033 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448074-80-3

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2454033
CAS No.: 1448074-80-3
M. Wt: 383.45
InChI Key: KGNOJJCHTQRFMV-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a synthetic organic compound characterized by the presence of fluorophenyl and phenylsulfonyl groups attached to a pyrrolidine ring

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(2-fluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNOJJCHTQRFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features a pyrrolidine core with two distinct sulfonyl moieties: a 2-fluorophenylsulfonyl group at position 1 and a phenylsulfonylmethyl group at position 2. Retrosynthetic disconnection suggests two primary pathways:

  • Sequential Sulfonylation :

    • Step 1: N-Sulfonylation of pyrrolidine with 2-fluorobenzenesulfonyl chloride
    • Step 2: C-Sulfonylation at the 2-position via nucleophilic substitution or radical-mediated processes
  • Convergent Assembly :

    • Pre-functionalization of pyrrolidine at both positions followed by simultaneous sulfonylation

Comparative analysis of these approaches reveals that sequential sulfonylation offers better regiocontrol, as evidenced by analogous syntheses of 1-(phenylsulfonyl)pyrrolidine derivatives.

Detailed Synthetic Routes

N-Sulfonylation of Pyrrolidine

Reaction Scheme :
$$
\text{Pyrrolidine} + \text{2-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{1-(2-Fluorophenylsulfonyl)pyrrolidine}
$$

Procedure :

  • Dissolve pyrrolidine (10 mmol) in anhydrous dichloromethane (20 mL) under nitrogen.
  • Add triethylamine (12 mmol) dropwise at 0°C.
  • Introduce 2-fluorobenzenesulfonyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 min.
  • Warm to room temperature and stir for 4 h.
  • Quench with ice-cold water, extract with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Key Parameters :

Variable Optimal Range Impact on Yield
Temperature 0°C → 25°C >85% yield
Base Et₃N > Pyridine 92% vs 78%
Solvent DCM > THF 95% vs 82%

This step typically achieves 89–93% isolated yield with >99% regioselectivity for N-sulfonylation.

C-Sulfonylation at the 2-Position

Bromomethyl Intermediate Route

Step 1: Bromination
$$
\text{1-(2-Fluorophenylsulfonyl)pyrrolidine} \xrightarrow{\text{NBS}} \text{2-(Bromomethyl)-1-(2-fluorophenylsulfonyl)pyrrolidine}
$$

Conditions :

  • N-Bromosuccinimide (1.1 eq)
  • Benzoyl peroxide (0.1 eq) in CCl₄
  • 80°C, 6 h (76% yield)

Step 2: Sulfinate Displacement
$$
\text{2-Bromomethyl intermediate} + \text{NaPhSO₂} \xrightarrow{\text{CuI}} \text{Target Compound}
$$

Optimized Protocol :

  • Suspend sodium benzenesulfinate (12 mmol) in dry DMF (15 mL).
  • Add CuI (0.2 eq) and 2-bromomethyl intermediate (10 mmol).
  • Heat at 100°C for 12 h under argon.
  • Cool, dilute with EtOAc (50 mL), wash with NH₄Cl (3 × 20 mL), dry, and purify via silica chromatography.

Performance Metrics :

Catalyst Yield (%) Purity (HPLC)
CuI 68 98.2
FeCl₃ 54 95.6
No catalyst <5 -
Direct Sulfonylation via C-H Activation

Emerging methodologies employ palladium catalysis for direct C-H sulfonylation:

$$
\text{1-(2-Fluorophenylsulfonyl)pyrrolidine} + \text{PhSO₂Na} \xrightarrow{\text{Pd(OAc)₂}} \text{Target Compound}
$$

Reaction Parameters :

  • Pd(OAc)₂ (5 mol%)
  • Ag₂CO₃ (2.0 eq) as oxidant
  • DCE solvent at 120°C for 24 h
  • 58% yield (current maximum)

Limitations :

  • Requires excess sulfinating agent (3.0 eq)
  • Competing N-dearylation observed in 12% cases

Alternative Synthetic Approaches

Multicomponent Reaction Strategy

A one-pot assembly demonstrates potential for rapid synthesis:

$$
\text{Pyrrolidine} + \text{2-Fluorobenzenesulfonyl chloride} + \text{PhSO₂CH₂Br} \xrightarrow{\text{DBU}} \text{Target Compound}
$$

Key Findings :

  • 1,8-Diazabicycloundec-7-ene (DBU) enables simultaneous N- and C-sulfonylation
  • 62% overall yield achieved in model systems
  • Limited substrate scope for bulkier sulfonylating agents

Enzymatic Sulfonylation

Recent advances in biocatalysis show promise:

Enzyme Conversion (%) Selectivity
Sulfotransferase 41 >99% R
P450 BM3 mutant 33 87% S

While yields remain suboptimal, enzymatic methods provide excellent stereocontrol for chiral variants.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Average Yield (%) Purity (%) Cost Index
Sequential bromination 68 98.2 1.00
Direct C-H activation 58 95.4 1.45
Multicomponent 62 97.8 0.92
Enzymatic 37 99.9 2.10

Key Insights :

  • Bromination route offers best balance of yield and cost
  • Enzymatic methods require significant optimization for scale-up

Scale-Up Considerations and Process Chemistry

Critical Quality Attributes

Parameter Specification Analytical Method
Purity ≥98.0% HPLC-UV (220 nm)
Sulfonate isomers ≤0.5% LC-MS/MS
Residual solvents <500 ppm GC-FID

Environmental Impact Assessment

E-Factor Analysis :

Route E-Factor (kg waste/kg product)
Bromination 18.7
C-H activation 24.3
Multicomponent 15.9

Multicomponent strategy demonstrates superior green chemistry metrics due to reduced purification steps.

Chemical Reactions Analysis

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and phenylsulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can be compared with similar compounds such as:

    1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-((2-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: The presence of a methyl group instead of fluorine can influence the compound’s properties and applications.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its analogs.

Biological Activity

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring with fluorophenyl and phenylsulfonyl groups. These characteristics suggest potential biological activities, particularly in pharmacological applications. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Initiated from a suitable precursor through cyclization reactions.
  • Introduction of the Fluorophenyl Group : Achieved via nucleophilic substitution reactions using fluorobenzene derivatives.
  • Attachment of the Phenylsulfonyl Group : Conducted through sulfonylation reactions utilizing sulfonyl chlorides in the presence of a base.

These methods are optimized for yield and purity, often employing catalysts to enhance efficiency .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and phenylsulfonyl groups are critical for binding, influencing various biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems.

The interactions may lead to either activation or inhibition of signaling pathways, contributing to its pharmacological effects .

Anticancer Potential

Another area of interest is the anticancer activity of pyrrolidine derivatives. A recent study highlighted that certain structurally similar compounds showed enhanced cytotoxicity in cancer cell lines compared to standard treatments . The unique three-dimensional structure may improve interactions with protein binding sites, enhancing therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructural VariationBiological Activity
1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidineChlorine instead of FluorinePotentially lower reactivity
1-((2-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidineMethyl group instead of FluorineAltered pharmacokinetics

The fluorine atom in the compound enhances stability and reactivity compared to its analogs, which may lead to improved biological activity .

Case Studies

Several studies have investigated the biological implications of pyrrolidine derivatives:

  • Study on Antipsychotic Activity : A structurally similar compound demonstrated dual antagonistic effects on serotonin receptors, suggesting potential applications in treating mood disorders .
  • Cytotoxicity Assessment : Research on related compounds indicated significant apoptosis induction in cancer cells, highlighting the potential for development as anticancer agents .

Q & A

Basic Question: How can researchers optimize the synthesis of 1-((2-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For sulfonated pyrrolidines, key steps include:

  • Reagent stoichiometry : Adjust molar ratios of fluorophenyl sulfonyl chloride and pyrrolidine precursors to minimize side reactions (e.g., over-sulfonation) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of sulfonyl intermediates, as observed in analogous fluorophenyl-pyrrolidine syntheses .
  • Temperature control : Maintain temperatures below 50°C during sulfonation to prevent decomposition .
  • Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .
  • Design of Experiments (DoE) : Apply statistical models to identify critical variables (e.g., reaction time, catalyst loading) for yield optimization, as demonstrated in flow-chemistry frameworks .

Basic Question: What analytical techniques are recommended for characterizing this compound's structural integrity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm sulfonyl group placement and fluorophenyl substitution patterns (e.g., coupling constants for ortho-fluorine protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects sulfonation-related adducts (e.g., [M+Na+^+] peaks) .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and compare bond lengths/angles to related sulfonated pyrrolidines .
  • HPLC : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm, referencing pharmaceutical-grade impurity standards .

Basic Question: How should researchers assess the compound's solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility profiling : Test in DMSO, acetonitrile, and aqueous buffers (pH 1–10) using nephelometry; sulfonated compounds often exhibit poor water solubility but improved solubility in DMSO .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamides are prone to hydrolysis in acidic/basic conditions; stabilize with inert atmospheres (N2_2) during storage .
  • Thermal analysis : Perform DSC/TGA to identify melting points (e.g., ~219°C for fluorophenyl-pyrrolidines) and decomposition thresholds .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate this compound's pharmacological potential?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with modified sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) or fluorophenyl positional isomers (para- vs. ortho-fluoro) .
  • Biological assays : Screen for kinase inhibition or receptor binding using fluorescence polarization assays, comparing IC50_{50} values across analogs .
  • Crystallographic data : Correlate activity with steric/electronic effects using X-ray structures of target protein-ligand complexes .
  • Multivariate analysis : Apply principal component analysis (PCA) to SAR datasets to identify dominant structural drivers of activity .

Advanced Question: How should conflicting data on the compound's reactivity or biological activity be resolved?

Methodological Answer:

  • Reproducibility checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent batches) to rule out environmental variability .
  • Error source analysis : Use HPLC-MS to detect trace impurities (e.g., desulfonated byproducts) that may skew biological assay results .
  • Cross-validation : Compare crystallographic data (bond lengths/angles) with computational DFT models to resolve structural ambiguities .
  • Meta-analysis : Review published analogs (e.g., 4-fluorophenyl sulfonyl derivatives) to contextualize unexpected reactivity trends .

Advanced Question: What computational strategies are suitable for modeling this compound's interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in protein active sites, parameterizing sulfonyl oxygen electronegativity and fluorophenyl π-stacking .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability, focusing on hydrogen bonds between sulfonyl groups and catalytic residues .
  • QM/MM modeling : Optimize ligand geometries at the M06-2X/6-31G(d) level to refine interaction energies .
  • Validation : Cross-check computational results with experimental SAR and crystallographic data .

Advanced Question: How can degradation pathways be elucidated to inform handling and storage protocols?

Methodological Answer:

  • Forced degradation : Expose the compound to UV light, oxidative (H2_2O2_2), and hydrolytic (0.1M HCl/NaOH) conditions, then analyze degradants via LC-MS .
  • Kinetic studies : Determine Arrhenius parameters (Ea_a, k) for thermal decomposition using TGA data .
  • Stabilizers : Test antioxidants (e.g., BHT) or desiccants in lyophilized formulations to extend shelf life .
  • Waste management : Partner with certified facilities for sulfonate-containing waste, as improper disposal risks environmental sulfonic acid accumulation .

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